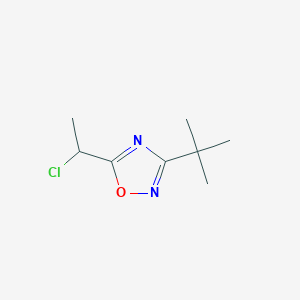

3-Tert-butyl-5-(1-chloroethyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-tert-butyl-5-(1-chloroethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2O/c1-5(9)6-10-7(11-12-6)8(2,3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJSUKJPSSEAOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NO1)C(C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-tert-butyl-5-(1-chloroethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of tert-butyl hydrazine with chloroacetic acid, followed by cyclization with a suitable dehydrating agent. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

3-Tert-butyl-5-(1-chloroethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Proteomics

Labeling Agent

One of the primary applications of 3-tert-butyl-5-(1-chloroethyl)-1,2,4-oxadiazole is as a labeling agent in proteomics. It reacts with thiol groups on cysteine residues in proteins, forming stable covalent bonds. This reaction facilitates the identification and quantification of proteins in complex biological mixtures. For instance, in shotgun proteomics, proteins are digested into peptides that can be analyzed by mass spectrometry after labeling with this compound. This method enhances the accuracy and efficiency of protein characterization.

Affinity Chromatography

The compound can also be utilized in affinity chromatography , where it is attached to a solid support to create a resin that selectively binds to cysteine-containing proteins. This application allows for the isolation and enrichment of specific proteins from mixtures for further analysis.

Therapeutic Applications

Emerging research indicates potential therapeutic applications for 3-tert-butyl-5-(1-chloroethyl)-1,2,4-oxadiazole due to its biological activities, including antimicrobial and anti-inflammatory properties. Compounds with oxadiazole rings have been studied for their effects on various biological pathways related to cancer progression and infectious diseases.

Antimicrobial Activity

Research shows that derivatives of oxadiazoles exhibit broad antimicrobial activity. For example:

- A study demonstrated that certain oxadiazole derivatives were more effective than standard antibiotics like ampicillin against strains such as Pseudomonas aeruginosa and Staphylococcus aureus .

- Other derivatives have shown activity against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis infections .

Drug Discovery

The compound's structure allows for further derivatization, making it a candidate for developing new drugs. The oxadiazole ring can participate in various chemical reactions, enhancing its utility in synthetic organic chemistry. This versatility opens avenues for creating novel compounds with improved biological activities.

Anticancer Agents

Several studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives:

- A series of substituted oxadiazoles were synthesized and tested against various cancer cell lines, revealing significant antiproliferative activities. For instance, some derivatives exhibited IC50 values comparable to established anticancer drugs like doxorubicin .

- Research has shown that specific modifications to the oxadiazole structure can enhance its cytotoxic effects against cancer cells, suggesting that 3-tert-butyl-5-(1-chloroethyl)-1,2,4-oxadiazole could serve as a scaffold for developing more potent anticancer agents .

Data Tables

Mechanism of Action

The mechanism of action of 3-tert-butyl-5-(1-chloroethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The oxadiazole ring may also interact with metal ions or other biomolecules, contributing to its biological activity.

Comparison with Similar Compounds

3-Tert-butyl-5-(1-chloroethyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:

- 3-Tert-butyl-5-(1-bromoethyl)-1,2,4-oxadiazole

- 3-Tert-butyl-5-(1-fluoroethyl)-1,2,4-oxadiazole

- 3-Tert-butyl-5-(1-iodoethyl)-1,2,4-oxadiazole

These compounds share similar structural features but differ in the halogen substituent on the ethyl group

Biological Activity

3-Tert-butyl-5-(1-chloroethyl)-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and efficacy against various biological targets.

- Molecular Formula : C₈H₁₃ClN₂O

- Molecular Weight : 188.65 g/mol

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles, including 3-tert-butyl-5-(1-chloroethyl)-1,2,4-oxadiazole, exhibit significant anticancer properties. A notable study assessed the compound's cytotoxic activity against a panel of 11 cancer cell lines. The results demonstrated a mean IC₅₀ value of approximately 92.4 µM , indicating moderate activity against various cancers such as:

- Human colon adenocarcinoma (HT-29)

- Human gastric carcinoma (GXF 251)

- Human lung adenocarcinoma (LXFA 629)

This suggests that while the compound shows potential as an anticancer agent, further modifications may be needed to enhance its potency .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it possesses modest antibacterial activity against Clostridium difficile and Enterococcus faecium. The minimum inhibitory concentration (MIC) for C. difficile was found to be 6 µg/mL , comparable to traditional antibiotics like vancomycin .

The compound's mechanism of action appears to involve membrane lysis, with higher concentrations leading to significant hemolytic activity in human erythrocytes. This property could be beneficial in developing new antimicrobial agents targeting resistant strains .

Structure-Activity Relationship (SAR)

The structure of 3-tert-butyl-5-(1-chloroethyl)-1,2,4-oxadiazole plays a crucial role in its biological activity. Modifications in the oxadiazole ring and substituents can significantly impact its efficacy:

| Compound | Substituent | IC₅₀ (µM) | Activity |

|---|---|---|---|

| 3-Tert-butyl-5-(1-chloroethyl) | - | 92.4 | Moderate anticancer |

| Nitro derivative | 4-nitrophenyl | 9.4 | High anticancer |

| Benzofuran derivative | - | <10 | Potent cytotoxic |

These findings highlight the importance of structural modifications in enhancing the biological activity of oxadiazole derivatives .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of oxadiazole derivatives:

- Anticancer Studies : A series of synthesized oxadiazoles were tested against various cancer cell lines with varying degrees of success. Compounds with halogen substitutions showed improved potency .

- Antimicrobial Research : The lead compound demonstrated effective bactericidal activity against resistant strains, making it a candidate for further development in antimicrobial therapy .

- Mechanistic Insights : Molecular docking studies suggest that oxadiazole derivatives may inhibit specific enzymes involved in cancer cell proliferation and bacterial resistance mechanisms .

Q & A

Q. What are the established synthetic routes for 3-tert-butyl-5-(1-chloroethyl)-1,2,4-oxadiazole, and how do reaction conditions influence yield?

The compound can be synthesized via 1,3-dipolar cycloaddition or modified hydrogenation pathways. For example, describes a one-pot synthesis where a nitro intermediate (e.g., 3-tert-butyl-5-(4-nitrophenyl)-1,2,4-oxadiazole) is hydrogenated in situ, achieving a 64% yield. Key factors include catalyst selection (e.g., palladium on carbon), solvent polarity, and reaction temperature. Isolation of intermediates (e.g., nitro derivatives) is critical for purity control. Methodological optimization should prioritize reducing side reactions like over-reduction or dehalogenation .

Q. Which spectroscopic techniques are most reliable for characterizing 1,2,4-oxadiazole derivatives like 3-tert-butyl-5-(1-chloroethyl)-1,2,4-oxadiazole?

Nuclear Magnetic Resonance (NMR) is essential for confirming substituent positions. For example, H NMR can resolve tert-butyl protons (δ ~1.3 ppm) and chloroethyl groups (δ ~4.5–5.0 ppm for CHCl). Infrared (IR) spectroscopy identifies C-Cl stretches (~550–750 cm) and oxadiazole ring vibrations (~1600 cm). High-resolution mass spectrometry (HRMS) validates molecular formulas. provides a protocol for combined IR, H/C NMR, and HRMS characterization of analogous compounds .

Q. What biological activities are associated with 1,2,4-oxadiazole scaffolds, and how does chloroethyl substitution affect potency?

1,2,4-Oxadiazoles exhibit antimicrobial, anticancer, and enzyme-inhibitory properties. For instance, highlights chloro-substituted oxadiazoles (e.g., 5-(3-chlorothiophen-2-yl)-3-phenyl derivatives) as apoptosis inducers in cancer cells. The chloroethyl group may enhance lipophilicity and target binding (e.g., TIP47 protein inhibition). However, steric effects from tert-butyl groups could modulate bioavailability .

Advanced Research Questions

Q. How can computational tools like DFT or Multiwfn be applied to predict electronic properties and reactivity of 3-tert-butyl-5-(1-chloroethyl)-1,2,4-oxadiazole?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Multiwfn () analyzes electrostatic potential (ESP) maps, revealing regions prone to nucleophilic attack (e.g., chloroethyl group). Solvent effects (polar vs. nonpolar) can be modeled using COSMO-RS to optimize reaction conditions or drug delivery .

Q. What strategies resolve contradictions in bioactivity data for 1,2,4-oxadiazole derivatives across different cell lines?

Discrepancies may arise from substituent-dependent target selectivity. For example, shows that 5-(3-chlorothiophen-2-yl) derivatives are active against breast cancer (T47D) but inactive in other lines. Structure-Activity Relationship (SAR) studies should systematically vary substituents (e.g., replacing tert-butyl with smaller groups) and correlate with cytotoxicity assays. Target validation via photoaffinity labeling (as in ) can identify binding proteins .

Q. How do solvent and pH conditions influence the stability of 3-tert-butyl-5-(1-chloroethyl)-1,2,4-oxadiazole during storage or biological assays?

Chloroethyl groups are susceptible to hydrolysis under basic conditions. recommends storing derivatives in anhydrous solvents (e.g., DMF) at neutral pH. Accelerated stability studies (e.g., 40°C/75% RH for 14 days) with HPLC monitoring can quantify degradation products. Solvent effects on UV-Vis spectra () guide formulation for in vitro assays .

Q. What are the challenges in synthesizing bis-1,2,4-oxadiazole analogs, and how can methodologies be adapted for chloroethyl-substituted derivatives?

Bis-oxadiazole synthesis () often requires diaminoglyoxime and chloroacyl chlorides. However, steric hindrance from tert-butyl groups may reduce cyclization efficiency. Modified Staudinger/aza-Wittig reactions () or microwave-assisted methods () improve yields. Computational docking (e.g., AutoDock Vina) can predict whether bis-derivatives enhance target binding .

Methodological Guidance Tables

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.